
1-(Bromomethyl)-1-(butan-2-YL)cyclopentane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Bromomethyl)-1-(butan-2-YL)cyclopentane is an organic compound that belongs to the class of alkyl halides It is characterized by the presence of a bromomethyl group attached to a cyclopentane ring, which is further substituted with a butan-2-yl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(Bromomethyl)-1-(butan-2-YL)cyclopentane can be synthesized through several methods. One common approach involves the bromination of 1-(methyl)-1-(butan-2-yl)cyclopentane using bromine (Br2) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is typically carried out in an inert solvent like carbon tetrachloride (CCl4) under reflux conditions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of bromine and radical initiators in a controlled environment allows for the large-scale synthesis of this compound with high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: 1-(Bromomethyl)-1-(butan-2-YL)cyclopentane undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as hydroxide ions (OH-), alkoxide ions (RO-), or amines (NH2-).
Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.
Oxidation and Reduction: The compound can be oxidized to form corresponding alcohols or reduced to form hydrocarbons.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Elimination Reactions: Strong bases such as sodium ethoxide (NaOEt) in ethanol.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Major Products Formed:
Nucleophilic Substitution: Corresponding alcohols, ethers, or amines.
Elimination Reactions: Alkenes.
Oxidation: Alcohols or carboxylic acids.
Reduction: Alkanes.
Aplicaciones Científicas De Investigación
1-(Bromomethyl)-1-(butan-2-YL)cyclopentane has several applications in scientific research, including:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceutical Research: The compound can be used to develop new drugs and study their biological activity.
Material Science: It is used in the preparation of polymers and other advanced materials.
Chemical Biology: The compound can be employed in the study of biochemical pathways and enzyme mechanisms.
Mecanismo De Acción
The mechanism of action of 1-(Bromomethyl)-1-(butan-2-YL)cyclopentane involves its reactivity as an alkylating agent. The bromomethyl group can undergo nucleophilic substitution reactions, leading to the formation of new carbon-carbon or carbon-heteroatom bonds. This reactivity is exploited in various synthetic and biological applications.
Molecular Targets and Pathways:
Nucleophilic Substitution: The compound targets nucleophiles such as hydroxide ions, alkoxide ions, and amines.
Biological Pathways: In pharmaceutical research, the compound may interact with enzymes and proteins, leading to the modification of their activity.
Comparación Con Compuestos Similares
1-(Bromomethyl)-1-(butan-2-YL)cyclopentane can be compared with other similar compounds, such as:
1-(Chloromethyl)-1-(butan-2-YL)cyclopentane: Similar structure but with a chlorine atom instead of bromine. It has different reactivity and applications.
1-(Bromomethyl)-1-(methyl)cyclopentane: Lacks the butan-2-yl group, leading to different chemical properties and uses.
1-(Bromomethyl)-1-(butan-2-YL)cyclohexane: Contains a cyclohexane ring instead of cyclopentane, affecting its reactivity and applications.
Uniqueness: this compound is unique due to the presence of both a bromomethyl group and a butan-2-yl group on a cyclopentane ring. This combination of functional groups imparts distinct reactivity and makes it valuable in various chemical and biological applications.
Propiedades
Fórmula molecular |
C10H19Br |
|---|---|
Peso molecular |
219.16 g/mol |
Nombre IUPAC |
1-(bromomethyl)-1-butan-2-ylcyclopentane |
InChI |
InChI=1S/C10H19Br/c1-3-9(2)10(8-11)6-4-5-7-10/h9H,3-8H2,1-2H3 |
Clave InChI |
AHGZNDSXTSPFGK-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)C1(CCCC1)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


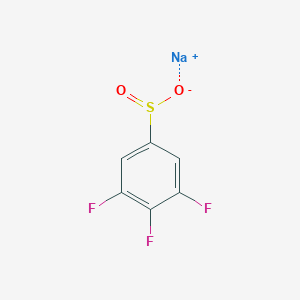
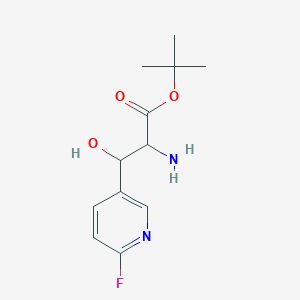

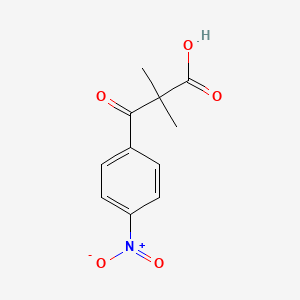
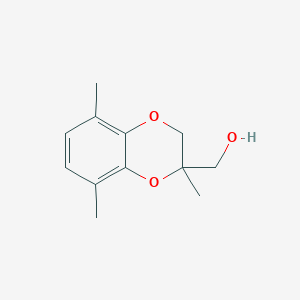
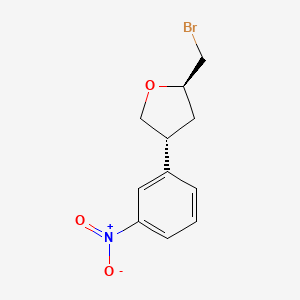
![N-[(1R,4r)-4-methylcyclohexyl]piperidine-1-carboxamide](/img/structure/B13200367.png)
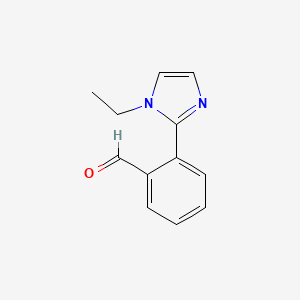
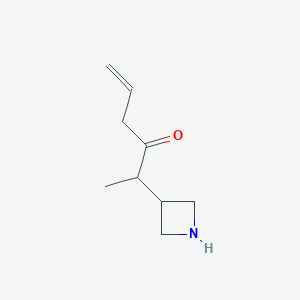
![4',4',6-Trifluoro-3,4-dihydrospiro[1-benzopyran-2,1'-cyclohexane]-4-one](/img/structure/B13200380.png)

![[2-(Aminomethyl)bicyclo[2.2.1]heptan-2-YL]methanol](/img/structure/B13200393.png)


